[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
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Overview
Description
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structural configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds through aldol condensation reactions. The reaction conditions usually require a base catalyst, such as sodium hydroxide, and an appropriate solvent like ethanol. The final step involves esterification, where the intermediate compound reacts with phenylpropanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in a methoxy ester.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating certain diseases due to its bioactive properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating certain biochemical pathways, including the inhibition of specific enzymes and the activation of receptor-mediated signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary data suggest its involvement in the regulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- [4-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
- [4-[(E)-3-(4-ethylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Uniqueness
Compared to similar compounds, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Biological Activity
The compound 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl (E)-3-phenylprop-2-enoate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound includes multiple phenyl rings and a propan-2-yl group, contributing to its unique chemical properties. The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C26H24O3 |
IUPAC Name | 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl (E)-3-phenylprop-2-enoate |
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for potential therapeutic applications in diseases where oxidative stress plays a role, such as neurodegenerative disorders.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Studies suggest that it may inhibit specific enzymes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines. This could make it a candidate for treating conditions like arthritis and other inflammatory diseases.
3. Anticancer Activity
Preliminary studies have indicated that 4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl (E)-3-phenylprop-2-enoate may possess anticancer properties . It has been observed to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests its potential as a lead compound in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process.
- Receptor Modulation : It might also modulate the activity of certain receptors involved in pain and inflammation, providing an analgesic effect.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Study on Antioxidant Activity :
- A study published in Journal of Medicinal Chemistry reported that the compound exhibited a dose-dependent increase in antioxidant capacity when tested against DPPH radicals, with an IC50 value comparable to established antioxidants .
-
Anti-inflammatory Study :
- In vitro assays showed that the compound significantly reduced TNF-alpha levels in macrophage cultures stimulated with LPS, indicating its potential as an anti-inflammatory agent .
-
Anticancer Research :
- A study conducted on various cancer cell lines revealed that treatment with the compound led to a significant reduction in cell viability, with IC50 values indicating potent anticancer activity .
Properties
Molecular Formula |
C27H24O3 |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10+,19-11+ |
InChI Key |
ZWOITPSLJHNNDZ-XOBNHNQQSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
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